molecular formula C12H18O2 B8296267 2-Butoxy-2-phenylethanol

2-Butoxy-2-phenylethanol

Cat. No.: B8296267
M. Wt: 194.27 g/mol
InChI Key: TUDVGJMDTRIMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-2-phenylethanol is a chemical compound of interest in organic synthesis and material science research. Its structure, featuring both ether and alcohol functional groups attached to a central carbon with a phenyl ring, suggests potential utility as a building block for more complex molecules, an intermediate in synthetic pathways, or a solvent for specific applications. Researchers are also investigating its physicochemical properties for use in specialty formulations. The compound may share some characteristics with phenethyl alcohol, a compound known for its rose-like odor and used in flavor and fragrance research . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any consumer use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This compound is for use by qualified professionals with appropriate laboratory training.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-butoxy-2-phenylethanol

InChI

InChI=1S/C12H18O2/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3

InChI Key

TUDVGJMDTRIMEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethoxy-1-phenylethanol (CAS 22383-53-5)

  • Molecular Formula : C10H14O2 .
  • Key Differences: The ethoxy group reduces hydrophobicity compared to butoxy.

2-Phenylethanol (CAS 60-12-8)

  • Molecular Formula : C8H10O .
  • Applications :
    • Major flavor volatile in tomatoes and roses .
    • Biosynthesized by Saccharomyces cerevisiae with yields up to 2.21 g/L .
  • Toxicity : Classified as flammable; requires precautions against eye/skin contact .

2-Butoxyethanol (CAS 111-76-2)

  • Molecular Formula : C6H14O2 .
  • Applications : Industrial solvent in paints and cleaners.
  • Toxicity: OSHA-listed hazardous substance; causes hemoglobinuria in rabbits at 361 mg/kg/day (dermal exposure) . Higher acute toxicity compared to phenylethanol derivatives due to metabolic conversion to butoxyacetic acid .

Data Table: Comparative Analysis

Compound Molecular Formula CAS No. Key Applications Toxicity Highlights
2-Butoxy-2-phenylethanol* C12H16O2 N/A Hypothesized: Solvents, fragrances Predicted higher lipophilicity vs. ethoxy analogs
2-Ethoxy-1-phenylethanol C10H14O2 22383-53-5 Limited data Insufficient toxicity data
2-Phenylethanol C8H10O 60-12-8 Food flavoring, fragrances Low acute toxicity; flammable
2-Butoxyethanol C6H14O2 111-76-2 Industrial solvent Hemolytic anemia risk

*Hypothetical compound; properties inferred from structural analogs.

Research Findings and Mechanistic Insights

  • Biosynthetic Pathways: Enzymes like LeAADC2 in tomatoes catalyze phenylalanine conversion to 2-phenylethanol, highlighting the biological relevance of phenylethanol derivatives .
  • Toxicity Mechanisms: 2-Butoxyethanol’s toxicity arises from its metabolite, butoxyacetic acid, which disrupts red blood cell membranes . Phenylethanol derivatives exhibit lower toxicity due to metabolic pathways favoring conjugation and excretion .

Critical Analysis of Evidence Limitations

  • No direct data on this compound were found in the provided evidence, necessitating extrapolation from analogs.
  • Toxicity data for ethoxy-phenylethanol derivatives are sparse, highlighting research gaps .

Preparation Methods

Substrate Modification for Ether Formation

Benzyl alcohol homologation typically requires a feedstock containing benzyl alcohol, benzaldehyde, and benzyl acetate. To incorporate a butoxy group, pre-functionalization of benzyl alcohol with butyl bromide via Williamson ether synthesis could yield 2-butoxybenzyl alcohol. Subsequent homologation under syngas conditions (3:1 H₂:CO ratio, 120–150°C, 200–400 atm) may extend the carbon chain while retaining the ether moiety.

Hypothetical Reaction Pathway:
Benzyl alcohol+Butyl bromideBase2-Butoxybenzyl alcoholCo catalystCO/H2This compound\text{Benzyl alcohol} + \text{Butyl bromide} \xrightarrow{\text{Base}} \text{2-Butoxybenzyl alcohol} \xrightarrow[\text{Co catalyst}]{\text{CO/H}_2} \text{this compound}

By-Product Management

The homologation of benzyl alcohol derivatives produces dibenzyl ethers as by-products, which are typically recycled to improve yields. For this compound, analogous high-boiling ether by-products (e.g., di-2-butoxybenzyl ether) may form, necessitating distillation for separation.

Hydrogenation of Modified Styrene Oxide

Hydrogenation of styrene oxide to 2-phenylethanol is well-documented, with Raney nickel or palladium catalysts enabling high selectivity under semi-batch conditions. Introducing a butoxy group into the styrene oxide substrate prior to hydrogenation could directly yield this compound.

Synthesis of Butoxy-Substituted Styrene Oxide

Butoxy-substituted styrene oxide may be synthesized via epoxidation of 2-butoxystyrene using peracids or enzymatic methods. For example:
2-Butoxystyrene+mCPBA2-Butoxystyrene oxide\text{2-Butoxystyrene} + \text{mCPBA} \rightarrow \text{2-Butoxystyrene oxide}

Hydrogenation Conditions

US4064186A demonstrates that maintaining styrene oxide concentrations below 0.2 wt% during hydrogenation minimizes resinous by-products. Applying this to butoxy-substituted styrene oxide at 80–100°C and 600–1200 psig H₂ could yield this compound with >90% selectivity.

Table 1: Hypothetical Hydrogenation Parameters

ParameterValueSource Adaptation
Catalyst3% Pd/clay
Temperature80–100°C
Pressure600–1200 psig H₂
SolventIsopropyl alcohol/water (9:1)
By-Product MitigationContinuous styrene oxide feed

Catalytic Transfer Hydrogenation with Butanol

US6979753B2 outlines a palladium-catalyzed transfer hydrogenation of styrene oxide using sodium formate as a hydrogen donor. Substituting butanol for isopropyl alcohol as the solvent and hydrogen donor could facilitate etherification alongside hydrogenation, producing this compound in a single step.

Reaction Mechanism

Butanol may act as both a solvent and an alkoxy donor, with sodium formate providing hydride ions for epoxide reduction:
Styrene oxide+ButanolNaHCO2Pd/clayThis compound\text{Styrene oxide} + \text{Butanol} \xrightarrow[\text{NaHCO}_2]{\text{Pd/clay}} \text{this compound}

Optimization Challenges

Excessive butanol concentrations risk forming dibutyl ether by-products. Patent data suggest maintaining a 3:1 molar ratio of hydrogen donor (sodium formate) to substrate and temperatures of 65–80°C.

Oxidative Coupling and By-Product Analysis

The oxidation of 2-phenylethanol derivatives, as studied in ACS publications, generates aldehydes and ketones. For this compound, Cl-initiated oxidation at 298–550 K could yield butoxy-substituted benzaldehyde or phenylacetaldehyde, necessitating inert atmospheres during synthesis to prevent degradation .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 2-phenylethanol in microbial systems, and how do these compare to plant-derived pathways?

  • Methodological Answer : In microbial systems (e.g., Kluyveromyces marxianus), 2-phenylethanol is synthesized via the Ehrlich pathway, where L-phenylalanine is deaminated to phenylpyruvate, decarboxylated to phenylacetaldehyde, and reduced to 2-phenylethanol . Plant pathways (e.g., in Rosa damascena) involve aromatic amino acid decarboxylases (AADCs) converting phenylalanine to phenethylamine, followed by oxidation steps . Key differences include substrate availability (phenylalanine dominates in plants) and enzyme specificity (microbial decarboxylases tolerate broader substrates).

Q. What analytical techniques are most reliable for quantifying 2-phenylethanol in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity in detecting volatile aromatic compounds like 2-phenylethanol. For complex matrices (e.g., microbial broth or plant extracts), solid-phase microextraction (SPME) coupled with GC-MS minimizes interference from non-volatile contaminants . High-performance liquid chromatography (HPLC) with UV detection is less effective due to low absorptivity of 2-phenylethanol.

Q. How does 2-phenylethanol inhibit microbial growth, and what are standard methods to mitigate this?

  • Methodological Answer : 2-Phenylethanol disrupts membrane integrity, reducing viability and energy status (e.g., decreased adenylate energy charge in Saccharomyces cerevisiae). Mitigation strategies include:

  • In situ product removal (ISPR) : Use of organophilic pervaporation membranes (e.g., polyoctylmethylsiloxane) or polymer beads (e.g., Hytrel® 8206) to sequester the product .
  • Fed-batch cultivation : Controlled feeding of L-phenylalanine to limit intracellular accumulation .

Advanced Research Questions

Q. How can researchers optimize two-phase partitioning bioreactors (TPPBs) to enhance 2-phenylethanol yields?

  • Methodological Answer :

  • Polymer selection : Screen polymers for high partition coefficients (e.g., Hytrel® 8206 with a coefficient of 79 for 2-phenylethanol) .
  • Reactor configuration : Semi-continuous operation with 30% (w/v) polymer loading achieves >20 g/L overall product concentration by maintaining aqueous-phase levels below inhibitory thresholds (~1.4 g/L) .
  • Temperature modulation : Elevated temperatures (40–45°C) improve membrane permeability in pervaporation systems but require thermotolerant strains like K. marxianus CBS 600 .

Q. What enzymatic mechanisms underlie the isomerization of styrene oxide to phenylacetaldehyde in 2-phenylethanol metabolism?

  • Methodological Answer : Styrene oxide isomerase in Xanthobacter sp. strain 124X catalyzes the direct isomerization of styrene oxide to phenylacetaldehyde without cofactors. The enzyme exhibits strict substrate specificity for styrene oxide, with no activity toward analogous epoxides. Partial purification and kinetic assays reveal a ping-pong mechanism, where the enzyme undergoes conformational changes to accommodate the planar transition state .

Q. How do temperature shifts influence the selectivity of 2-phenylethanol and 2-phenylethyl acetate production in microbial systems?

  • Methodological Answer : At 40°C, K. marxianus prioritizes 2-phenylethanol synthesis (5.85 g/L total products), while at 45°C, 2-phenylethyl acetate becomes dominant (4.0 g/L) due to enhanced acetyltransferase activity and reduced ethanol inhibition. This temperature-dependent inversion allows selective control of product ratios .

Q. What genetic engineering strategies improve 2-phenylethanol tolerance in production strains?

  • Methodological Answer :

  • Overexpression of efflux pumps : Engineering ATP-binding cassette (ABC) transporters (e.g., PDR5 in S. cerevisiae) to enhance 2-phenylethanol export .
  • Membrane engineering : Modulating lipid composition (e.g., increasing ergosterol content) to reduce fluidity and mitigate alcohol-induced membrane damage .

Data Contradiction and Resolution

Q. How can discrepancies in optimal pH for 2-phenylethanol production across studies be resolved?

  • Methodological Answer : Conflicting pH optima (e.g., pH 5.4 in S. cerevisiae vs. pH 6.0–7.8 in K. marxianus) arise from strain-specific enzyme kinetics. Resolution involves:

  • pH-stat fed-batch : Maintain dynamic pH control based on real-time titrant addition .
  • Proteomic profiling : Identify pH-sensitive enzymes (e.g., AADCs) and engineer pH-stable variants .

Methodological Tables

Parameter Kluyveromyces marxianus Saccharomyces cerevisiae
Optimal Temperature40–45°C30–35°C
Max. 2-PE Titer20.4 g/L (TPPB)3.8 g/L (fed-batch)
Key Inhibition FactorProduct accumulation >1.4 g/LSynergistic ethanol inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.